molecular formula C6H10O2 B153205 Angelic Acid Methyl Ester CAS No. 5953-76-4

Angelic Acid Methyl Ester

Cat. No. B153205
CAS RN: 5953-76-4
M. Wt: 114.14 g/mol
InChI Key: YYJWBYNQJLBIGS-PLNGDYQASA-N
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Description

Esterification of High Free Fatty Acids

The research conducted on the esterification of high free fatty acids using sulfated angel wing shells as a catalyst provides a novel approach to producing fatty acid methyl esters (FAME). The study utilized the shells of Cyrtopleura costata, known as angel wing, to create a catalyst through a cost-effective method. This catalyst, characterized by various analytical techniques such as XRD, FTIR, and SEM, proved to be highly efficient in converting palm fatty acid distillate (PFAD) into FAME with a remarkable yield of 98% under optimal conditions. Notably, the catalyst demonstrated durability, maintaining a yield above 80% even after seven cycles of reuse .

Improved Preparation of Angelate Esters

In another study, a new procedure was developed for the synthesis of angelate esters. This method involves treating alcohols with a mixed anhydride derived from angelic acid and 2,4,6-trichlorobenzoyl chloride in dry toluene. The process, which operates at temperatures between 70-80°C for 19-36 hours, successfully avoids the production of tiglate esters in the absence of a base. This improved preparation technique offers a more efficient pathway for the synthesis of angelate esters .

Synthesis Analysis

The synthesis of angelate esters, as described in the studies, involves innovative methods that enhance the efficiency and yield of the desired products. The use of sulfated calcined angel wing shell catalysts in supercritical methanol conditions and the development of a new procedure that utilizes a mixed anhydride are both significant advancements in the field of ester synthesis.

Molecular Structure Analysis

While the provided papers do not delve into the molecular structure analysis of angelic acid methyl ester specifically, the characterization techniques mentioned, such as XRD and FTIR, are commonly used to analyze molecular structures. These techniques would provide insights into the crystalline structure and functional groups present in the synthesized esters .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of angelate esters are esterification reactions. In the first study, the reaction is facilitated by a sulfated catalyst under supercritical methanol conditions, which is an innovative approach to esterification . The second study describes a reaction involving a mixed anhydride and alcohol, which is a more traditional esterification method but optimized for the specific production of angelate esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized esters are likely to be influenced by the purity and the specific conditions under which they are synthesized. The high yield and the ability to reuse the catalyst suggest that the esters produced in the first study have consistent properties over multiple cycles . The second study's method likely results in esters with high purity, given the controlled reaction conditions and the absence of unwanted byproducts .

Scientific Research Applications

Perfumes and Flavorings

  • Application Summary : Angelic and tiglic acids are used primarily as their esters in products such as perfumes and flavorings .
  • Results or Outcomes : The use of these esters in perfumes and flavorings has been successful, as indicated by their continued use in the industry .

Medical Uses

  • Application Summary : The angelic ester petasin, originally discovered in the common butterbur plant (Petasites hybridus), is a sesquiterpene with potential medical uses . The angelic acid esters of sesquiterpene alcohols, such as petasin, are the active chemical behind the strong pain-relieving and spasmolytic action of extracts from the plant butterbur .
  • Results or Outcomes : The use of these esters in medicine has shown potential, particularly in pain relief and spasm reduction .

Enhanced Oil Recovery

  • Application Summary : This study investigates the potential of using fatty acid methyl esters (FAMEs) derived from biomass sources to lower the MMP in CO2-crude oil systems, thereby enhancing CO2-EOR performance .
  • Methods of Application : FAME, renewable and sustainable, presents an innovative alternative to conventional petroleum-based chemicals in EOR .

Process Simulators

  • Application Summary : Angelic Acid Methyl Ester can be used in process simulators like Aspen Plus .

Oxidation, Combustion, and Thermal Cracking Kinetics

  • Application Summary : Angelic Acid Methyl Ester can be used in the study of oxidation, combustion, and thermal cracking kinetics .

Quantum Tools for IR Spectra Interpretation

  • Application Summary : Angelic Acid Methyl Ester can be used in quantum tools for the interpretation of infrared (IR) spectra .

Thermophysical Property Datafile for Process Simulators

  • Application Summary : Angelic Acid Methyl Ester can be used in thermophysical property datafiles for process simulators, such as Aspen Plus .

Free Radicals Thermodynamic Data for Oxidation, Combustion, and Thermal Cracking Kinetics

  • Application Summary : Angelic Acid Methyl Ester can be used in the study of oxidation, combustion, and thermal cracking kinetics .

Quantum Tools for IR Spectra Interpretation

  • Application Summary : Angelic Acid Methyl Ester can be used in quantum tools for the interpretation of infrared (IR) spectra .

properties

IUPAC Name

methyl (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-4-5(2)6(7)8-3/h4H,1-3H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJWBYNQJLBIGS-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001302312
Record name Methyl (2Z)-2-methyl-2-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001302312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Angelic Acid Methyl Ester

CAS RN

5953-76-4, 6622-76-0
Record name Methyl (2Z)-2-methyl-2-butenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5953-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-methylisocrotonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl tiglate
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Record name Methyl (2Z)-2-methyl-2-butenoate
Source EPA DSSTox
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Record name Methyl 2-methylisocrotonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
KC Nicolaou, M Nevalainen, M Zak, S Bulat… - Angewandte …, 2003 - Wiley Online Library
… Scheme 3 outlines the synthesis of the thiazole amino acid equivalent 8, starting from angelic acid methyl ester (14). Thus, sequential conversion of commercially available 14 into its …
Number of citations: 66 onlinelibrary.wiley.com
Y Lu, T Umeda, A Yagi, K Sakata, T Chaudhuri… - Phytochemistry, 2000 - Elsevier
… to be further linked to one of the C 5 acyl groups via ester linkage, whose NMR data (see Table 2, Table 3) were in good accordance with those of an authentic angelic acid methyl ester. …
Number of citations: 81 www.sciencedirect.com
O Shirota, JM Oribello, S Sekita… - Journal of Natural …, 2011 - ACS Publications
… To an MeOH solution (60 mL) of angelic acid methyl ester (3.5 g; 30 mmol) was added 35 mL of 1 mol/L LiOH, and the mixture stirred overnight. The resulting solution was concentrated, …
Number of citations: 35 pubs.acs.org
T Beuerle, C Theuring, N Klewer, S Schulz… - Insect biochemistry and …, 2007 - Elsevier
… In case of indicine the methyl ester of (-)-trachelanthic acid was obtained while angelic acid methyl ester was detected in the presence of the dihydroxyheliotridane derivative (Fig. 1). …
Number of citations: 11 www.sciencedirect.com
KC Nicolaou, BS Safina, M Zak, SH Lee… - Journal of the …, 2005 - ACS Publications
… Thus, commercially available angelic acid methyl ester (75) was first hydrolyzed with LiOH in MeOH:H 2 O (1:1) to afford angelic acid 18 (76, 90% yield), which was then converted to its …
Number of citations: 149 pubs.acs.org
AK Doke - lib.unipune.ac.in
… The Z-isomer of this ester, namely, angelic acid methyl ester shows a chemical shift of 6 6.23 for the p-proton while the E- isomer, namely, tiglic acid methyl ester has a chemical shift of 6 …
Number of citations: 0 lib.unipune.ac.in
DX Ni, Q Wang, YM Li, YM Cui, TZ Shen, XL Li… - Bioorganic …, 2021 - Elsevier
… Though with excessive hydroxylamine solution, the ester group at C-27, which has a “angelic acid methyl ester group”, remains less reactive towards hydroxylamine than the “saturated …
Number of citations: 6 www.sciencedirect.com
A Long - 2002 - search.proquest.com
… reductions of tiglic acid and angelic acid methyl ester in 65% and 66% yields, respectively. … a basic hydrolysis of the commercially available angelic acid methyl ester. Nitrone 9 was then …
Number of citations: 2 search.proquest.com
ME Zak - 2005 - search.proquest.com
… The synthesis of the thiazole fragment 2.3 began with hydrolysis of angelic acid methyl ester 2.4 to the corresponding carboxylic acid 2.5 (LiOH, reflux, 90 %), as depicted in Scheme 2.1…
Number of citations: 0 search.proquest.com
BM Trost, JPN Papillon… - Journal of the American …, 2005 - ACS Publications
… The reaction of allyltin reagent 12 and 13 (obtained in two steps from commercially available angelic acid methyl ester and tiglic acid, respectively) 11 with aldehyde 10 in the presence …
Number of citations: 128 pubs.acs.org

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